molecular formula C9H18N2O2 B6168362 N-(2-hydroxyethyl)azepane-1-carboxamide CAS No. 1485264-71-8

N-(2-hydroxyethyl)azepane-1-carboxamide

Cat. No.: B6168362
CAS No.: 1485264-71-8
M. Wt: 186.25 g/mol
InChI Key: KLBUNYBRUYOETR-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)azepane-1-carboxamide is a chemical compound with the molecular formula C9H18N2O2. It is characterized by the presence of a seven-membered azepane ring, a hydroxyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)azepane-1-carboxamide typically involves the reaction of azepane with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group. The resulting intermediate is then reacted with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole, to form the carboxamide group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)azepane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxyethyl)azepane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxamide groups can form hydrogen bonds with target proteins, affecting their activity. The azepane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)piperidine-1-carboxamide
  • N-(2-hydroxyethyl)morpholine-1-carboxamide
  • N-(2-hydroxyethyl)pyrrolidine-1-carboxamide

Uniqueness

N-(2-hydroxyethyl)azepane-1-carboxamide is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to its six-membered (piperidine) and five-membered (pyrrolidine) counterparts. This structural difference can lead to variations in reactivity, stability, and biological activity .

Properties

CAS No.

1485264-71-8

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-(2-hydroxyethyl)azepane-1-carboxamide

InChI

InChI=1S/C9H18N2O2/c12-8-5-10-9(13)11-6-3-1-2-4-7-11/h12H,1-8H2,(H,10,13)

InChI Key

KLBUNYBRUYOETR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)NCCO

Purity

95

Origin of Product

United States

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